eCF506 mechanism of action explained
eCF506 mechanism of action explained
An In-depth Technical Guide to the Mechanism of Action of eCF506
Introduction
eCF506 (also known as NXP900) is a highly potent, selective, and orally bioavailable small-molecule inhibitor of SRC family kinases (SFKs), particularly SRC and YES1.[1][2][3] Developed by researchers at the University of Edinburgh, it represents a significant advancement in the field of kinase inhibition due to its unique mechanism of action.[2] Unlike traditional ATP-competitive inhibitors, eCF506 targets the native, inactive conformation of SRC, leading to a dual blockade of both its enzymatic and scaffolding functions.[4][5] This novel approach has demonstrated increased antitumor efficacy and better tolerability in preclinical models compared to existing SRC/ABL inhibitors, making eCF506 a promising therapeutic candidate for SRC-associated disorders, including various solid malignancies like breast, colon, and ovarian cancers.[2][3][4]
Core Mechanism of Action: Conformation-Selective Inhibition
The primary mechanism of action of eCF506 is its ability to bind to and stabilize the inactive "closed" conformation of the SRC kinase.[1][2] Most SRC inhibitors function by competing with ATP in the active site of the enzyme, which only blocks its catalytic activity.[2][6] In contrast, eCF506 locks SRC into its naturally suppressed state.[4][5] This has two profound consequences:
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Inhibition of Kinase Activity : By stabilizing the inactive conformation, eCF506 prevents the kinase from adopting the active state required for ATP binding and substrate phosphorylation. This leads to potent inhibition of SRC's enzymatic function, as evidenced by the reduction of SRC autophosphorylation at tyrosine 419 (pY419) and the phosphorylation of its downstream partners.[1][4]
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Inhibition of Scaffolding Function : Beyond enzymatic inhibition, locking the inactive conformation prevents SRC from physically interacting with its binding partners.[2][4] A critical interaction disrupted by eCF506 is the formation of the SRC-Focal Adhesion Kinase (FAK) complex.[4][5] This disruption of SRC's scaffolding role is a key differentiator from other inhibitors and contributes significantly to its enhanced efficacy.[4][6]
This dual-action mechanism confers greater anticancer properties and improved tolerability.[4][5]
Quantitative Data Summary
The potency and selectivity of eCF506 have been quantified across various assays.
Table 1: Kinase Inhibition Profile
| Target Kinase | IC50 Value | Selectivity vs. ABL | Reference |
| SRC | < 0.5 nM | >1000-fold | [3][7][8] |
| YES1 | 0.47 nM / 2.1 nM | - | [1] |
| ABL | - | >950-fold difference | [1] |
Table 2: Antiproliferative Activity (GI50 Values in Breast Cancer Cell Lines)
| Cell Line | Cancer Subtype | eCF506 GI50 (µM) | Dasatinib GI50 (µM) | Bosutinib GI50 (µM) | Saracatinib GI50 (µM) | Reference |
| MDA-MB-231 | Triple-Negative | ~0.1 | ~0.01 | ~0.1 | >1 | [4] |
| MCF7 | ER+ | ~0.1 | >1 | >1 | >1 | [4] |
| BT-549 | Triple-Negative | ~0.1 | ~0.1 | ~1 | >1 | [4] |
| HS 578T | Triple-Negative | ~0.1 | ~0.1 | ~1 | >1 | [4] |
| Note: GI50 values are approximated from graphical data presented in the source literature.[4] |
Table 3: In Vivo Study Parameters
| Parameter | Value | Species | Cancer Model | Reference |
| Oral Bioavailability | 25.3% | - | - | [1] |
| Max Tolerated Dose (MTD) | > 200 mg/kg | Mouse, Rat | - | [4] |
| Effective Oral Dose | 20, 40, 80 mg/kg | Mouse | TOV-21G Ovarian Xenograft | [8] |
Signaling Pathway Inhibition
eCF506 potently inhibits the SRC-FAK signaling axis. In many cancers, SRC is aberrantly activated and forms a complex with FAK, leading to cell proliferation, migration, and survival. By preventing this complex formation, eCF506 indirectly reduces FAK autophosphorylation and downstream signaling.[4] This disruption leads to a G1-phase cell-cycle arrest and potent antiproliferative effects.[4] Furthermore, SRC/YES1 activity has been shown to crosstalk with the Hippo signaling pathway by promoting the nuclear localization and stability of the transcriptional co-activator YAP, a key driver of tumor progression.[8] eCF506 treatment effectively reduces the nuclear localization of YAP in a dose-dependent manner.[8]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon scientific findings. The following are summaries of key experimental protocols used to characterize eCF506.
Co-Immunoprecipitation (Co-IP) for SRC-FAK Complex
This assay is used to determine if eCF506 disrupts the physical interaction between SRC and FAK.[6]
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Cell Treatment : MDA-MB-231 cells are treated with eCF506 (e.g., 0.1 µmol/L), a control inhibitor (e.g., dasatinib), or DMSO for 6 hours.[6]
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Lysis : Cells are lysed in a suitable buffer to preserve protein-protein interactions.
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Immunoprecipitation : Cell lysates are incubated overnight with magnetic beads functionalized with an anti-SRC antibody to capture SRC and any bound proteins.[6]
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Washing & Elution : Beads are washed to remove non-specific binders, and the protein complexes are eluted.
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Western Blot Analysis : The eluted proteins are separated by SDS-PAGE and analyzed by Western blot using antibodies against both SRC and FAK to assess the amount of FAK that was co-precipitated with SRC.[6]
Reverse Phase Protein Array (RPPA)
RPPA is a high-throughput antibody-based technique used to measure the levels of total and post-translationally modified proteins across numerous samples.[4]
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Sample Preparation : Breast cancer cells (e.g., MCF7, MDA-MB-231) are treated with eCF506 or control compounds.[4] Cells are then lysed, and total protein concentration is quantified.
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Array Printing : Lysates are serially diluted and printed onto nitrocellulose-coated slides.
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Antibody Incubation : Each slide (array) is incubated with a specific primary antibody that targets a single protein or phosphoprotein, followed by a labeled secondary antibody.
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Signal Detection & Quantification : The signal intensity for each spot is captured and quantified. Normalization is performed to determine the relative abundance of each target protein across different treatment conditions. This allows for a broad overview of signaling pathway modulation.[4][9]
Cell Viability / Antiproliferative (GI50) Assay
This assay measures the concentration of a compound required to inhibit cell proliferation by 50% (GI50).
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Cell Seeding : 1000-1500 cells are seeded per well in 96-well plates and allowed to adhere and enter an exponential growth phase (typically 24-48 hours).[10]
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Drug Treatment : The culture medium is replaced with fresh medium containing a range of concentrations of eCF506 or control drugs (e.g., 0.001–10 µmol/L). A DMSO-only control (e.g., 0.1%) is included.[4][10]
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Incubation : Cells are incubated with the compounds for a set period (e.g., 5 days).[4]
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Viability Measurement : Cell viability is assessed using a reagent like PrestoBlue or CellTiter-Glo. The resulting fluorescence or luminescence, which is proportional to the number of viable cells, is measured.
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Data Analysis : Dose-response curves are generated, and GI50 values are calculated.[4]
In Vivo Xenograft Studies
These studies assess the antitumor efficacy of eCF506 in a living organism.
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Tumor Implantation : Human cancer cells (e.g., TOV-21G) are suspended in Matrigel and injected subcutaneously into immunocompromised mice (e.g., CD-1 Nude).[8][10]
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Tumor Growth : Tumors are allowed to grow to a palpable, measurable size (e.g., >50 mm³).[10]
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Treatment Administration : Mice are randomized into groups and treated orally, once daily (QD), with vehicle control, dasatinib, or eCF506 at various doses (e.g., 20, 40, 80 mg/kg).[8]
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Monitoring : Tumor volume and mouse body weight are monitored regularly.
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Pharmacodynamic (PD) Analysis : At specific time points after the final dose (e.g., 3 and 24 hours), tumors are excised for analysis (e.g., Western blot or immunohistochemistry) to confirm target engagement and pathway inhibition (e.g., reduction of phospho-SRC).[1][8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Licensing of a SRC/YES1 inhibitor with novel mode of action | Institute of Genetics and Cancer | Institute of Genetics and Cancer [institute-genetics-cancer.ed.ac.uk]
- 3. dundee.ac.uk [dundee.ac.uk]
- 4. A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. nuvectis.com [nuvectis.com]
- 9. Loss of Integrin-Linked Kinase Sensitizes Breast Cancer to SRC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
